N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
Compounds with a 1,2,4-triazole moiety, such as “N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide”, are often synthesized for their potential antiviral and antimicrobial activities . They are also used in the creation of anticancer agents .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by 1H NMR, 13C NMR, and HR-MS .Chemical Reactions Analysis
These compounds often exhibit potent inhibitory activities against certain cancer cell lines . The specific reactions they undergo would depend on the exact structure of the compound and the conditions under which it is used.Scientific Research Applications
Antiallergic and Asthma Treatment
A new class of potent “allergic mediator release” inhibitors has been proposed for the prevention and treatment of asthma and other allergic disorders. CR 2039 (DIZOLAST), a member of this class, showcases the compound's potential in allergic disease management (Revel, Ferrari, & Makovec, 1992).
Antimicrobial and Antiproliferative Activities
Studies have synthesized and screened N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides for in vitro antibacterial and antifungal activities. These compounds have shown promising results, indicating their potential as novel antimicrobial and antiproliferative agents (Kumar et al., 2012).
Antitumor Effects
The compound "N-[2-(1H- Benzoimidazol- 2- yl)- phenyl]- 4- butoxy- benzamide" has been highlighted for its potential antitumor effect and excellent bioactivities, which were synthesized and characterized in research (Bin, 2015).
Antiplasmodial Activities
Research on N-acylated furazan-3-amine derivatives revealed several structure–activity relationships against strains of Plasmodium falciparum. Benzamides showed promising activity, underlining the importance of the acyl moiety's nature in antiplasmodial effects (Hermann et al., 2021).
Electrochromic and Fluorescent Properties
Electrochemical oxidative coupling of arylamino groups has been explored for the facile fabrication of redox-active and electrochromic poly(amide-amine) films. This innovative approach demonstrates the potential for developing materials with unique electrochromic and fluorescent characteristics (Hsiao & Wang, 2016).
Mechanism of Action
Future Directions
The future directions for research into compounds like “N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide” could involve further exploration of their potential as antiviral, antimicrobial, and anticancer agents . Additionally, more research could be done to better understand their mechanisms of action .
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12(2)13-6-8-15(9-7-13)19-17(23)14-4-3-5-16(10-14)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTAJOGTCGEDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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